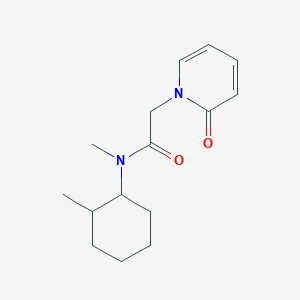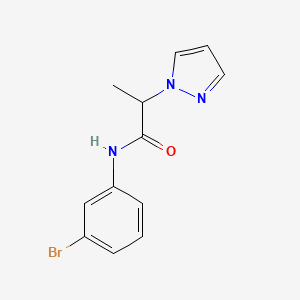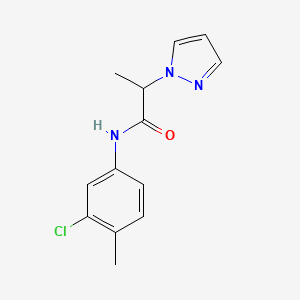
N-methyl-N-(2-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(2-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide is a chemical compound commonly known as MK-677 or Ibutamoren. It is a growth hormone secretagogue that stimulates the secretion of growth hormone and insulin-like growth factor 1 (IGF-1). MK-677 has been extensively studied for its potential therapeutic applications in the treatment of growth hormone deficiency, muscle wasting, and obesity.
Mechanism of Action
MK-677 works by stimulating the secretion of growth hormone and N-methyl-N-(2-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide through the activation of the ghrelin receptor. Ghrelin is a hormone that is released by the stomach in response to fasting and stimulates appetite and growth hormone secretion. MK-677 mimics the effects of ghrelin and binds to the ghrelin receptor, leading to an increase in growth hormone and N-methyl-N-(2-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide secretion.
Biochemical and Physiological Effects:
The increase in growth hormone and N-methyl-N-(2-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide secretion induced by MK-677 has several physiological effects. These include an increase in muscle mass and strength, improved bone density, and a decrease in body fat. MK-677 has also been shown to improve sleep quality and cognitive function.
Advantages and Limitations for Lab Experiments
MK-677 has several advantages for lab experiments, including its specificity for the ghrelin receptor and its ability to stimulate growth hormone and N-methyl-N-(2-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide secretion. However, it also has limitations, including its potential to cause side effects such as water retention and increased appetite.
Future Directions
Future research on MK-677 could focus on its potential therapeutic applications in the treatment of growth hormone deficiency, muscle wasting, and obesity. It could also investigate its potential use in improving bone density, cognitive function, and sleep quality. Additionally, further studies could explore the potential side effects of MK-677 and ways to minimize them.
Synthesis Methods
MK-677 is synthesized through a series of chemical reactions involving the condensation of 2-amino-2-methyl-1-propanol and 2-(2-oxopyridin-1-yl)acetic acid. The resulting compound is then reacted with cyclohexanecarboxylic acid chloride to form the final product, N-methyl-N-(2-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide.
Scientific Research Applications
MK-677 has been extensively studied for its potential therapeutic applications in the treatment of growth hormone deficiency, muscle wasting, and obesity. It has also been investigated for its potential use in improving bone density, cognitive function, and sleep quality.
properties
IUPAC Name |
N-methyl-N-(2-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12-7-3-4-8-13(12)16(2)15(19)11-17-10-6-5-9-14(17)18/h5-6,9-10,12-13H,3-4,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGZIQQQZBBNAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)C(=O)CN2C=CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-5-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidine-1-carbonyl]isoindole-1,3-dione](/img/structure/B7494427.png)
![N-[3-(oxolan-2-ylmethoxy)phenyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7494428.png)
![2-methyl-1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7494430.png)
![[(3-Chlorophenyl)-(2-phenylpropylamino)methyl]phosphonic acid](/img/structure/B7494431.png)


![N-[2-(diethylamino)-2-(3-methoxyphenyl)ethyl]-3-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzamide](/img/structure/B7494453.png)
![[(3-Cyanophenyl)-[2-(4-methyl-1,3-thiazol-2-yl)ethylamino]methyl]phosphonic acid](/img/structure/B7494454.png)

![1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7494467.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7494479.png)


